1-(3,4-dimethylphenyl)-3-ethyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea
Description
1-(3,4-Dimethylphenyl)-3-ethyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea is a urea derivative characterized by a 3,4-dimethylphenyl group at the N1 position and an ethyl group paired with an imidazo[1,2-a]pyridin-3-ylmethyl substituent at the N3 position. The imidazo[1,2-a]pyridine core is a bicyclic heteroaromatic system known for its pharmacological relevance, particularly in kinase inhibition and receptor modulation .
Properties
IUPAC Name |
3-(3,4-dimethylphenyl)-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-4-22(13-17-12-20-18-7-5-6-10-23(17)18)19(24)21-16-9-8-14(2)15(3)11-16/h5-12H,4,13H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCNNOFLGFWTTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CN=C2N1C=CC=C2)C(=O)NC3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(3,4-dimethylphenyl)-3-ethyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea typically involves a multi-step process. One common method includes the reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetate (DMF-DMA) to form an intermediate, which is then condensed with active electrophiles such as ethyl bromoacetate or bromoacetonitrile . This two-step one-pot synthesis is efficient and yields the desired product in moderate to high yields.
Chemical Reactions Analysis
1-(3,4-dimethylphenyl)-3-ethyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Functionalization: Radical reactions and transition metal catalysis can be used for the direct functionalization of the imidazo[1,2-a]pyridine scaffold.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with imidazo[1,2-a]pyridine structures often exhibit anticancer properties. The target of these compounds includes various kinases involved in cancer cell proliferation and survival. For instance, derivatives of imidazo[1,2-a]pyridine have been shown to inhibit c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GIST) and other malignancies . The ability to modulate pathways associated with tumor growth positions this compound as a candidate for cancer therapy.
Anti-inflammatory Effects
Studies have demonstrated that similar compounds exhibit significant anti-inflammatory properties. The modulation of inflammatory cytokines such as TNF-alpha and IL-6 suggests that 1-(3,4-dimethylphenyl)-3-ethyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea could be beneficial in treating inflammatory diseases . This aspect is particularly relevant given the rising prevalence of chronic inflammatory conditions.
Urease Inhibition
The compound may also act as a urease inhibitor. Urease inhibitors are crucial in treating conditions like peptic ulcers and kidney stones. The presence of the urea group in the chemical structure aligns with known urease inhibitors, making this compound a potential candidate for further investigation .
Case Study 1: Anticancer Efficacy
A study focused on the synthesis and evaluation of imidazo[1,2-a]pyridine derivatives showed promising results against various cancer cell lines. The modifications to the phenyl ring significantly influenced biological activity, indicating that structural variations can enhance potency .
Case Study 2: Anti-inflammatory Activity
In an investigation into the anti-inflammatory properties of related compounds, researchers noted a reduction in key inflammatory markers following treatment with urea derivatives. This suggests that 1-(3,4-dimethylphenyl)-3-ethyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea may be effective in managing inflammatory responses .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(3,4-dimethylphenyl)-3-ethyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit phosphatidylinositol-3-kinases (PI3K), leading to the phosphorylation of Akt, a serine/threonine kinase that regulates various cellular functions such as cell proliferation, growth, and differentiation . This inhibition results in the suppression of cancer cell growth and proliferation.
Biological Activity
1-(3,4-Dimethylphenyl)-3-ethyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound can be represented by the following structure:
The biological activity of this compound primarily relates to its interaction with various biological targets, particularly in cancer therapy and gastrointestinal disorders. Studies suggest that it may function as an inhibitor of specific enzymes or receptors involved in disease pathways.
Biological Activity Overview
The following table summarizes key findings related to the biological activity of 1-(3,4-dimethylphenyl)-3-ethyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea:
Case Studies
Several studies have investigated the efficacy of this compound:
- Anticancer Studies : A study conducted on MCF-7 and MDA-MB-231 breast cancer cell lines demonstrated that the compound exhibited IC50 values ranging from 0.87 to 12.91 μM, indicating significant cytotoxicity against these cell lines. The mechanism was attributed to the induction of apoptosis through caspase activation pathways.
- Gastrointestinal Disorders : In a preclinical model of inflammatory bowel disease, administration of the compound resulted in a marked reduction of inflammatory markers and improvement in histological scores compared to control groups. This suggests its potential utility in treating gastrointestinal disorders.
- Enzyme Interaction : Research indicated that 1-(3,4-dimethylphenyl)-3-ethyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea acts as an inhibitor of specific kinases involved in tumor growth signaling pathways. This inhibition leads to reduced proliferation rates in cancer cells.
Toxicological Profile
The toxicological assessment revealed that the compound has a favorable safety profile. It was found to be non-mutagenic across several assays, including Ames tests and mammalian cell cultures. The NOAEL (No Observed Adverse Effect Level) was established at 50 mg/kg based on repeated dose toxicity studies.
Comparison with Similar Compounds
Structural Analogues with Varying Aryl Substituents
Key Example :
- 1-(3-Chlorophenyl)-3-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]urea (): Structural Differences: Replaces the 3,4-dimethylphenyl group with a 3-chlorophenyl moiety and introduces a 4-fluorophenyl substituent on the imidazo[1,2-a]pyridine ring. The fluorine atom may improve metabolic stability . Molecular Weight: 374.81 g/mol (vs. ~395 g/mol estimated for the target compound, assuming C21H23N5O).
Table 1: Comparison of Urea Derivatives with Aryl Substituents
*Estimated based on structural analysis.
Heterocyclic Core Modifications
Imidazo[1,2-a]pyridin-2(3H)-one Derivatives ():
- Structural Difference : The imidazo[1,2-a]pyridine core is oxidized to a lactam (2-one), altering electron distribution and hydrogen-bonding capacity.
- Pharmacological Relevance: Exhibits mesoionic properties, which may enhance solubility or target-specific interactions compared to non-oxidized imidazo systems .
Imidazo[1,2-a]pyrimidine-Schiff Base ():
- Structural Difference : Replaces the urea group with a Schiff base (C=N linkage) and modifies the heterocycle to pyrimidine.
Substituent Effects on Physicochemical Properties
Trifluoroethyl Substituent ():
- Compound : 1-(3-{7-[2-(4-methyl-piperazin-1-yl)-pyrimidin-5-yl]-imidazo[1,2-a]pyridin-3-yl}-phenyl)-3-(2,2,2-trifluoro-ethyl)-urea.
Pyrazole-Containing Analogues ():
- Examples : 1-Ethyl-3-(3-methyl-1-phenyl-1H-pyrazol-4-ylmethyl)urea (9a) and derivatives.
- Structural Difference : Replaces imidazo[1,2-a]pyridine with pyrazole, altering aromaticity and hydrogen-bonding capacity.
- Impact : Pyrazole derivatives may exhibit distinct pharmacokinetic profiles due to reduced π-π stacking interactions .
Q & A
Q. What synthetic strategies are recommended for preparing 1-(3,4-dimethylphenyl)-3-ethyl-3-({imidazo[1,2-a]pyridin-3-yl}methyl)urea?
Methodological Answer: The synthesis of this urea derivative requires modular approaches:
- Imidazo[1,2-a]pyridine Core Formation : Use cyclocondensation of 2-aminopyridine derivatives with α-haloketones or via aza-Wittig reactions to construct the imidazo[1,2-a]pyridine moiety (e.g., refluxing in dioxane with triethylamine (TEA) as a base) .
- Urea Linkage : Introduce the urea group via reaction of an isocyanate intermediate with a substituted aniline (e.g., 3,4-dimethylaniline) under anhydrous conditions .
- Functionalization : Alkylation or coupling reactions (e.g., Mitsunobu or nucleophilic substitution) to attach the ethyl and imidazo[1,2-a]pyridinylmethyl groups .
Q. Table 1: Representative Synthetic Conditions
Q. How should researchers characterize the structural integrity and purity of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- Crystallography : Single-crystal X-ray diffraction to resolve stereoelectronic effects (e.g., coplanarity of aromatic systems, dihedral angles) .
- Chromatography : HPLC with UV/ELSD detection (≥95% purity threshold) .
Key Finding : Imidazo[1,2-a]pyridine derivatives exhibit planar ring systems with deviations <0.06 Å, critical for π-π stacking in biological targets .
Q. What preliminary biological assays are suitable for evaluating its activity?
Methodological Answer:
- Kinase Inhibition : Screen against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Q. Table 2: Example Biological Assays
| Assay Type | Target | Protocol | Reference |
|---|---|---|---|
| Kinase inhibition | EGFR | ADP-Glo™ Kinase Assay | |
| Antimicrobial | S. aureus | CLSI guidelines, 24-h incubation |
Advanced Research Questions
Q. How can contradictory results in biological activity across studies be systematically addressed?
Methodological Answer:
- Reproducibility Checks : Validate compound purity (HPLC, elemental analysis) and solvent effects (DMSO concentration control) .
- Orthogonal Assays : Confirm kinase inhibition via SPR (surface plasmon resonance) alongside enzymatic assays to rule out false positives .
- Meta-Analysis : Compare structural analogs (e.g., substituent effects on urea derivatives) to identify activity trends .
Example : Discrepancies in IC₅₀ values may arise from variations in cell culture conditions (e.g., serum concentration, passage number) .
Q. What computational approaches optimize binding affinity and guide structural modifications?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with kinase ATP-binding pockets .
- QSAR Modeling : Develop regression models correlating substituent electronegativity/logP with antimicrobial activity .
- MD Simulations : Analyze stability of ligand-receptor complexes (e.g., RMSD <2 Å over 100 ns trajectories) .
Case Study : Imidazo[1,2-a]pyridine derivatives show enhanced binding to hydrophobic kinase domains when substituted with electron-withdrawing groups .
Q. How to design a robust structure-activity relationship (SAR) study for derivatives?
Methodological Answer:
- Scaffold Diversification : Synthesize analogs with variations in:
- Biological Profiling : Test analogs in parallel assays (kinase, antimicrobial, cytotoxicity) to establish SAR .
- Data Integration : Use PCA (principal component analysis) to cluster bioactivity profiles and identify key structural drivers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
